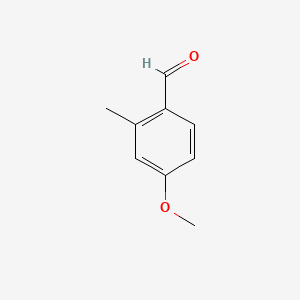

4-Methoxy-2-methylbenzaldehyde

描述

Contextualization within Aromatic Aldehyde Research

4-Methoxy-2-methylbenzaldehyde is a member of the aromatic aldehyde family, a class of organic compounds characterized by a formyl group (-CHO) attached to an aromatic ring. These compounds are of significant interest to researchers due to their wide-ranging applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. google.coma2bchem.com The reactivity of the aldehyde group, coupled with the electronic and steric effects of other substituents on the benzene (B151609) ring, dictates the chemical behavior of each specific aromatic aldehyde.

The presence of a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃) on the benzene ring of this compound influences its reactivity. The methoxy group, being an electron-donating group, can affect the reactivity of the aldehyde and the aromatic ring in various reactions. The methyl group also contributes to the electronic and steric properties of the molecule. The study of such substituted benzaldehydes allows researchers to understand structure-reactivity relationships, which is a fundamental aspect of organic chemistry.

Research Significance and Scope in Chemical Sciences

The significance of this compound in the chemical sciences lies in its role as a versatile building block in organic synthesis. Its structural features allow it to participate in a variety of chemical transformations, including condensation and reduction reactions, leading to the formation of more complex molecules. Research has indicated its potential use in medicinal chemistry, with some studies exploring the antifungal activity of related benzaldehyde (B42025) derivatives. biosynth.com Furthermore, its aromatic nature and specific odor profile make it a compound of interest in the fragrance industry. chemimpex.com This article will focus exclusively on the chemical profile, synthesis, and research applications of this compound.

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICYVKGMEJSDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966665 | |

| Record name | 4-Methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52289-54-0 | |

| Record name | 52289-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile

4-Methoxy-2-methylbenzaldehyde is a substituted aromatic aldehyde with the following key identifiers and properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | sigmaaldrich.com |

| Molecular Weight | 150.17 g/mol | sigmaaldrich.com |

| CAS Number | 52289-54-0 | sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 262-267 °C | sigmaaldrich.com |

| Density | 1.107 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.571 | sigmaaldrich.com |

| Synonyms | 2-Methyl-p-anisaldehyde | sigmaaldrich.com |

Spectroscopic and Computational Elucidation of Molecular Structure and Dynamics

Advanced Spectroscopic Characterization Methodologies

Modern spectroscopy offers a powerful, non-destructive lens through which to examine chemical compounds. For 4-Methoxy-2-methylbenzaldehyde, methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are primary tools. They provide complementary information, with NMR elucidating the carbon-hydrogen framework and FT-IR revealing the nature of chemical bonds through their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁷O, to map out the chemical environment of each atom within a molecule. The resulting spectrum provides precise information on atomic connectivity, electronic environment, and stereochemistry, making it invaluable for the unambiguous identification of this compound.

Proton (¹H) NMR spectroscopy provides a detailed fingerprint of the hydrogen atoms in this compound. The spectrum is characterized by distinct signals corresponding to the aldehyde, aromatic, methoxy (B1213986), and methyl protons.

The aldehyde proton (-CHO) is the most deshielded, appearing as a sharp singlet far downfield, typically around 10.1 ppm. This significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.

The aromatic region displays signals for the three protons on the benzene (B151609) ring. The H-3 proton, positioned between the methyl and aldehyde groups, typically appears as a doublet around 7.6 ppm. The H-5 proton, adjacent to the methoxy group, is observed as a doublet of doublets around 6.9 ppm, while the H-6 proton, ortho to the aldehyde, is a doublet around 6.8 ppm. The specific coupling patterns (J-coupling) between these protons confirm their relative positions on the aromatic ring.

The methoxy group (-OCH₃) protons give rise to a sharp singlet at approximately 3.8 ppm, a characteristic region for methoxy groups attached to an aromatic ring. The methyl group (-CH₃) protons at the C-2 position also produce a singlet, but further upfield around 2.6 ppm, reflecting the less electronegative environment of a carbon-carbon bond compared to a carbon-oxygen bond. The integration of these signals confirms the proton count for each group (1H, 1H, 1H, 1H, 3H, 3H).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (CHO) | ~10.12 | Singlet (s) | 1H |

| Aromatic (H-3) | ~7.61 | Doublet (d) | 1H |

| Aromatic (H-5) | ~6.90 | Doublet of Doublets (dd) | 1H |

| Aromatic (H-6) | ~6.83 | Doublet (d) | 1H |

| Methoxy (OCH₃) | ~3.85 | Singlet (s) | 3H |

| Methyl (CH₃) | ~2.61 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Due to the symmetry and substitution pattern, this compound exhibits nine distinct carbon signals.

The carbonyl carbon of the aldehyde group is the most downfield signal, appearing around 191.8 ppm due to its sp² hybridization and direct bonding to a highly electronegative oxygen atom. The aromatic carbons show a wide range of chemical shifts influenced by the substituents. The C-4 carbon, bearing the electron-donating methoxy group, is highly shielded and appears around 163.5 ppm. In contrast, the C-1 carbon, attached to the electron-withdrawing aldehyde group, is found near 139.9 ppm. The C-2 carbon, bearing the methyl group, is observed around 134.1 ppm. The remaining aromatic carbons (C-3, C-5, C-6) resonate in the 113-125 ppm range.

The aliphatic carbons appear upfield. The methoxy carbon (-OCH₃) resonates at approximately 55.4 ppm, a typical value for an aryl methyl ether. The methyl group carbon (-CH₃) attached to the ring is the most upfield signal, found at approximately 21.7 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~191.8 |

| Aromatic (C-4) | ~163.5 |

| Aromatic (C-1) | ~139.9 |

| Aromatic (C-2) | ~134.1 |

| Aromatic (C-3) | ~124.9 |

| Aromatic (C-6) | ~118.4 |

| Aromatic (C-5) | ~113.2 |

| Methoxy (OCH₃) | ~55.4 |

| Methyl (CH₃) | ~21.7 |

Oxygen-17 (¹⁷O) NMR is a specialized technique that directly probes the electronic environment of oxygen atoms. Although its application is less common than ¹H or ¹³C NMR due to the low natural abundance (0.038%) and quadrupolar nature of the ¹⁷O nucleus, it offers unique insights. For this compound, ¹⁷O NMR can distinguish between the two distinct oxygen environments: the carbonyl oxygen of the aldehyde group and the ether oxygen of the methoxy group.

The chemical shift of the carbonyl oxygen is highly sensitive to intermolecular interactions, particularly hydrogen bonding. In a non-protic solvent, this signal would appear at a characteristic downfield position. However, in the presence of hydrogen-bond donors (like protic solvents), the signal would shift significantly, providing quantitative data on the hydrogen-bond accepting ability of the aldehyde. The ether oxygen of the methoxy group would resonate at a much more upfield position, and its chemical shift would be less sensitive to solvent effects but could still provide information on conformational preferences and electronic delocalization from the oxygen lone pairs into the aromatic ring. While specific experimental ¹⁷O NMR data for this compound is not widely reported in literature, the methodology is well-established for analyzing substituent effects and intermolecular forces in related aromatic aldehydes and ethers.

The FT-IR spectrum of this compound provides definitive evidence for its key functional groups. The most prominent absorption is the strong, sharp band corresponding to the C=O stretching vibration of the aldehyde group, typically observed around 1685 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.

Another diagnostic feature for the aldehyde is the C-H stretching vibration of the aldehyde proton. This often appears as a pair of medium-intensity bands, a result of Fermi resonance, located at approximately 2820 cm⁻¹ and 2730 cm⁻¹.

The spectrum also contains characteristic bands for the substituted aromatic ring. Aromatic C-H stretching vibrations are seen as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring appear as a series of absorptions in the 1600-1450 cm⁻¹ region. The strong C-O stretching vibration of the aryl-ether linkage (methoxy group) is typically found around 1260 cm⁻¹. The aliphatic C-H stretching of the methyl and methoxy groups is observed in the 2980-2850 cm⁻¹ range. Finally, C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3050 | Weak-Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Aliphatic C-H Stretch (Methyl/Methoxy) |

| ~2820, ~2730 | Medium | Aldehyde C-H Stretch (Fermi Resonance) |

| ~1685 | Strong, Sharp | Aldehyde C=O Stretch (Conjugated) |

| ~1605, ~1580 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1260 | Strong | Aryl-Alkyl Ether C-O Stretch (Asymmetric) |

| ~820 | Strong | Aromatic C-H Out-of-Plane Bend |

Vibrational Spectroscopy for Molecular Vibrations and Bonding Analysis

Fourier Transform Raman (FT-Raman) Spectroscopy Applications

FT-Raman spectroscopy, in conjunction with Fourier Transform Infrared (FT-IR) spectroscopy, serves as a powerful tool for probing the vibrational structure of this compound and its derivatives. Studies on related methoxy- and methyl-substituted benzaldehydes demonstrate the utility of this technique. For instance, the vibrational spectra of compounds like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2,4-dimethoxybenzaldehyde (B23906) have been recorded and analyzed. researchgate.netresearchgate.net These analyses, often supported by quantum chemical calculations, allow for the assignment of fundamental vibrational frequencies and the interpretation of the spectra based on the molecule's structure. researchgate.netresearchgate.net For example, in a study of 2,4-dimethoxybenzaldehyde and 4-methoxy-3-methylbenzaldehyde, a strong band observed around 1701-1705 cm⁻¹ in both the FT-IR and FT-Raman spectra is assigned to the carbonyl (C=O) stretching vibration, which is in good agreement with theoretical calculations. researchgate.net Such studies provide a foundation for understanding the vibrational characteristics of this compound.

Mass Spectrometry for Molecular Fragmentation Patterns and Identification

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

GC-MS analysis is widely employed for the separation and identification of this compound and its isomers. oup.com In a comprehensive study of regioisomeric methoxy methyl phenylacetones, which are derivatives of the corresponding benzaldehydes, this compound was used as a commercially available starting material. oup.com The study highlighted that while many regioisomers share similar mass spectra, complete gas chromatographic resolution can be achieved, particularly on stationary phases containing modified β-cyclodextrin. oup.com The mass spectra of these related compounds typically show major fragment ions that are crucial for identification. oup.comoup.com For example, the methoxy methyl phenylacetones exhibit a characteristic fragment ion at m/z 135. oup.comoup.com GC-MS is also essential for quality control, ensuring the purity of the compound, with specifications often requiring a purity of 96.0% or higher. thermofisher.comfishersci.ca

Below is a table summarizing the GC-MS data for this compound and its related isomers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | GC Retention Index |

| This compound | C₉H₁₀O₂ | 150.17 | 1368 |

| 3-Methoxy-2-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | 1335 |

| 2-Methoxy-4-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | 1364 |

| 4-Methoxy-3-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | 1366 |

Data sourced from a comparative study of methoxy and methyl substituent variations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of a molecule by providing its exact mass with high accuracy. While specific HRMS data for this compound is not detailed in the provided context, the technique's application is demonstrated for a related compound, methyl (4-methoxy-2-methylphenyl)acetate, which can be synthesized from this compound. For this derivative, HRMS verified the molecular weight corresponding to the formula C₁₁H₁₄O₃. This underscores the capability of HRMS to definitively determine the molecular formula of this compound, which is C₉H₁₀O₂. thermofisher.comfishersci.cabldpharm.comnih.gov

Quantum Chemical and Computational Studies

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the molecular properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT has become a standard computational method for investigating the electronic structure, molecular geometry, and vibrational frequencies of benzaldehyde (B42025) derivatives. researchgate.netresearchgate.net These calculations can predict various molecular properties that are in good agreement with experimental findings. researchgate.netresearchgate.net

Ground State Property Calculations and Geometry Optimization

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ntnu.no For molecules like this compound, DFT methods, such as B3LYP, are used with specific basis sets (e.g., 6-31G(d) or 6-311++G(d,p)) to calculate the optimized geometry. researchgate.netresearchgate.netmdpi.comresearchgate.net These calculations provide optimized bond lengths and angles. mdpi.comresearchgate.net For example, studies on similar molecules like chloro-benzaldehydes have used the B3LYP/6-31G'(d,p) level of theory to determine their optimized structures. mdpi.comresearchgate.net The results of such calculations for this compound would detail the precise spatial arrangement of its constituent atoms in the ground state.

The table below presents a hypothetical example of the kind of data that would be generated from a DFT geometry optimization for this compound, based on typical bond lengths and angles for similar structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C(ar) | C(ar) | - | ~1.39 Å |

| Bond Length | C(ar) | C(aldehyde) | - | ~1.49 Å |

| Bond Length | C(aldehyde) | O | - | ~1.21 Å |

| Bond Length | C(ar) | O(methoxy) | - | ~1.36 Å |

| Bond Angle | C(ar) | C(aldehyde) | H | ~120° |

| Bond Angle | C(ar) | O(methoxy) | C(methyl) | ~118° |

Note: The values in this table are illustrative and based on general principles of molecular geometry. Actual calculated values would be specific to the computational method and basis set used.

Ab Initio Calculations for Molecular Interactions and Dynamics

Ab initio calculations are powerful tools for investigating weak intermolecular interactions, such as C-H···O hydrogen bonds, which play a crucial role in the structure and properties of molecular solids and liquids. researchgate.netacs.org In the case of methoxy-substituted benzaldehydes, the aldehyde C-H group can act as a hydrogen bond donor, while the oxygen atom of the carbonyl or methoxy group can act as an acceptor. acs.orgacs.org

Studies on related molecules like 4-methoxybenzaldehyde (B44291) and 2-methoxybenzaldehyde (B41997) have used ab initio calculations at levels such as HF/6-31G* and B3LYP/6-31G* to determine possible dimer structures stabilized by C-H···O bonds. researchgate.netacs.org These calculations can predict the geometry of the hydrogen bonds, including bond lengths and angles, and can also estimate the stabilization energy associated with these interactions. acs.orgacs.org The analysis of vibrational frequencies often reveals a blue shift in the C-H stretching mode upon hydrogen bond formation, a characteristic feature of certain C-H···O interactions. researchgate.net

In the liquid and solid states, this compound and similar molecules can form dimers and other aggregates through intermolecular interactions. researchgate.netacs.org Ab initio calculations are instrumental in understanding the thermodynamics of these dimerization equilibria.

For 4-methoxybenzaldehyde, calculations have suggested several possible dimer configurations with relative energies within a small range (around 5 kJ mol-1). acs.org The most stable structures are often found to involve two hydrogen bond contacts, with the carbonyl oxygen atoms acting as donors. acs.org The dimerization energy, corrected for basis set superposition error and zero-point vibrational energy, has been calculated to be in the range of -5.1 to -6.5 kJ mol-1 for similar compounds. acs.org These computational findings are often corroborated by experimental techniques like NMR and vibrational spectroscopy, which can provide evidence for the presence of dimers in the liquid phase. acs.orgacs.org The tendency of o-methoxybenzaldehydes to associate in a centrosymmetric fashion to form a dimer motif stabilized by four C-H···O hydrogen bonds has also been explored. researchgate.net

Conformational Analysis and Stability Investigations

The conformational landscape of this compound is primarily dictated by the rotational orientations of the formyl (CHO) and methoxy (-OCH₃) groups relative to the benzene ring. While specific experimental studies on the conformational analysis of this compound are not extensively documented in publicly available literature, its behavior can be inferred from computational studies and experimental findings for structurally related molecules such as p-anisaldehyde (4-methoxybenzaldehyde), 2-methoxybenzaldehyde, and various substituted toluenes. acs.orguni-hannover.deresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular stability. researchgate.netrsc.org Potential energy surface (PES) scans are typically performed by systematically rotating specific dihedral angles to identify stable conformers (energy minima) and transition states (energy maxima). For this compound, the key dihedral angles are associated with the C(ring)-C(aldehyde) bond and the C(ring)-O(methoxy) bond.

Studies on related benzaldehydes suggest that the formyl group tends to be coplanar with the benzene ring to maximize π-conjugation. researchgate.net However, the presence of the ortho-methyl group in this compound introduces steric hindrance that can influence the rotational barrier of the aldehyde group and the preferred orientation of the methoxy group. The methoxy group also prefers a planar orientation, with the methyl group being either syn or anti to the adjacent substituent on the ring. In the case of this compound, the two most stable conformers would likely involve a planar arrangement of the methoxy group, with slight out-of-plane tilting of the formyl group to alleviate steric strain with the ortho-methyl group.

Ab initio and DFT calculations on similar molecules like 4-methoxybenzaldehyde have been used to explore dimer formation through weak C-H···O hydrogen bonds in the liquid phase, a phenomenon that could also influence the stability of this compound in condensed phases. acs.org The relative energies of different conformers are generally found to be within a few kJ/mol, indicating that multiple conformations may coexist at room temperature. acs.org

| Molecule | Computational Method | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Finding |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | B3LYP/6-31G | C-C-C-O (Aldehyde) | 0 (Planar) | The planar conformer is the most stable. Dimerization via C-H···O bonds is predicted. acs.org |

| 2-Methoxybenzaldehyde | B3LYP/6-31G | C-C-O-C (Methoxy) | - | Intra- and intermolecular C-H···O interactions are significant in stabilizing the structure. researchgate.net |

| m-Methylbenzaldehyde | Microwave Spectroscopy | C-C-C-O (Aldehyde) | ~2.5 | Two conformers (syn and anti) exist, with the anti-conformer having a lower methyl torsional barrier. uni-hannover.de |

X-ray Crystallography for Solid-State Structural Determination

As of the current literature survey, a single-crystal X-ray diffraction structure for the specific compound this compound (C₉H₁₀O₂) has not been reported in publicly accessible crystallographic databases.

However, the technique of single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. For a compound like this compound, this method would unambiguously establish the preferred conformation adopted in the crystal lattice, including the planarity of the benzene ring and the orientation of the formyl, methoxy, and methyl substituents.

The general procedure involves growing a single crystal of the compound, often through slow evaporation from a suitable solvent. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. Analysis of the resulting diffraction pattern allows for the determination of the unit cell dimensions, space group, and the electron density distribution, from which the atomic positions are refined. nih.gov

To illustrate the type of data obtained from such an analysis, the crystallographic information for a related, more complex derivative, (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde (C₁₉H₂₀O₄), is presented below. nih.gov In this derivative, the methoxy groups were found to be nearly coplanar with their attached benzene rings. nih.gov The crystal packing is stabilized by various intermolecular interactions, which would also be expected to play a role in the crystal structure of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₂₀O₄ |

| Formula Weight | 312.35 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 11.3632 (9) |

| b (Å) | 8.7159 (7) |

| c (Å) | 16.2382 (13) |

| β (°) | 101.927 (2) |

| Volume (ų) | 1573.5 (2) |

| Z | 4 |

| Temperature (K) | 200 |

Reactivity and Derivatization Studies of 4 Methoxy 2 Methylbenzaldehyde

Exploration of Fundamental Reactivity Patterns

4-Methoxy-2-methylbenzaldehyde is an aromatic aldehyde whose chemical behavior is dictated by three key structural features: the aldehyde group (-CHO), the methoxy (B1213986) group (-OCH₃), and the methyl group (-CH₃) attached to the benzene (B151609) ring. The aldehyde group, being an electron-withdrawing and meta-directing substituent, deactivates the aromatic ring towards electrophilic attack but renders the carbonyl carbon electrophilic and susceptible to nucleophilic additions. cymitquimica.com

Synthesis of Novel Derivatives

The unique structural characteristics of this compound allow for its derivatization through numerous synthetic pathways, leading to a variety of novel compounds.

Formation of Schiff Bases and Imines

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of imine chemistry and is typically characterized by the formation of a carbon-nitrogen double bond. For instance, the reaction of this compound with propylamine (B44156) yields the corresponding N-propylimine Schiff base. The synthesis can be carried out under various conditions, including microwave irradiation, which often leads to high yields in short reaction times. acgpubs.orgresearchgate.net

Table 1: Synthesis of Schiff Base from this compound

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Propylamine | N-(4-methoxy-2-methylbenzylidene)propan-1-amine | |

| This compound | 4-Fluoroaniline | (E)-N-(4-methoxybenzylidene)-4-fluoroaniline* | acgpubs.org |

Note: The reference describes a general method for methoxy-substituted benzaldehydes.

Acetalization Reactions

To protect the reactive aldehyde group during subsequent chemical modifications on other parts of the molecule, acetalization is a commonly employed strategy. This reaction involves treating this compound with an alcohol or a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This process reversibly converts the aldehyde into a cyclic acetal, which is stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde using a mild aqueous acid. researchgate.net

Table 2: Acetalization of this compound

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | Ethylene Glycol | Acid Catalyst | 2-(4-methoxy-2-methylphenyl)-1,3-dioxolane | researchgate.net |

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized or reduced to yield other important functional groups.

Oxidation: Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), converts the aldehyde into a carboxylic acid, forming 4-Methoxy-2-methylbenzoic acid. researchgate.net

Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to a primary alcohol, yielding (4-Methoxy-2-methylphenyl)methanol.

Table 3: Oxidation and Reduction of this compound

| Reaction Type | Reagent(s) | Product | Reference |

| Oxidation | KMnO₄ or CrO₃ | 4-Methoxy-2-methylbenzoic acid | |

| Reduction | NaBH₄ or LiAlH₄ | (4-Methoxy-2-methylphenyl)methanol |

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound and its derivatives can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The activating methoxy and methyl groups make the benzene ring susceptible to electrophilic aromatic substitution. For example, nitration of this compound can be achieved, which is a key step in the synthesis of other derivatives like 2-Amino-5-methoxy-4-methylbenzaldehyde. The electron-donating nature of the existing substituents directs the incoming electrophile, typically to the C5 position.

Nucleophilic Substitution: While direct nucleophilic aromatic substitution on the ring is difficult, derivatives can be synthesized to facilitate such reactions. In a process analogous to that used for vanillin, a related compound, a Mannich reaction can introduce an aminomethyl group onto the ring. ugm.ac.id This group can then be converted into a quaternary ammonium (B1175870) salt, which serves as an excellent leaving group for subsequent nucleophilic substitution by nucleophiles like cyanide or methoxide (B1231860) ions. ugm.ac.id This multi-step process effectively allows for nucleophilic substitution on the aromatic ring.

Mannich Reactions and Related Condensations

This compound can serve as the aldehyde component in the three-component Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, reacting with the aldehyde and a primary or secondary amine. researchgate.net Though phenols are common substrates for introducing a C-methyl group via their Mannich bases, the aldehyde itself is a crucial reactant in forming the initial Mannich base. mdma.ch For instance, this compound can react with a ketone (like acetophenone) and an amine in the presence of an acid catalyst to produce a β-amino-ketone, known as a Mannich base. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

The reactivity of 2-alkyl benzaldehydes, including methoxy-substituted variants like this compound, in cycloaddition reactions is notably demonstrated through the Photoenolization/Diels-Alder (PEDA) reaction. This process is an atom-economical method for constructing complex polycyclic molecules. rsc.org The reaction is initiated by UV light-induced enolization of the 2-alkyl benzaldehyde (B42025), which generates a highly reactive diene intermediate known as hydroxy-o-quinodimethane. rsc.org This transient diene can then be trapped by a suitable dienophile in a [4+2] Diels-Alder cycloaddition to form a polycyclic adduct. rsc.org

The presence of a methoxy group on the aromatic ring, such as in this compound, can influence the reaction. Electron-donating groups like methoxy are known to enhance the stability and reactivity of intermediates in related reactions. In the context of PEDA, the ortho-methoxy group, in particular, can serve as a crucial neighboring group that helps to stabilize the short-lived photoenolized hydroxy-o-quinodimethane diene. rsc.org

Research into chiral titanium-promoted enantioselective PEDA reactions has shown that electron-rich 2-methylbenzaldehydes react smoothly with electron-deficient dienophiles like cyclohexenones and cyclopentenones. rsc.org The reaction proceeds via an endo direction, facilitated by a chiral catalyst, to produce tricyclic adducts with high yields and excellent stereoselectivity. rsc.org While these studies often use model substrates like 3,6-dimethoxy-2-methylbenzaldehyde, the principles are applicable to other methoxy-substituted 2-methylbenzaldehydes. rsc.org The general mechanism involves the formation of a chiral titanium complex that associates with the dienophile, which then facilitates the Diels-Alder cycloaddition with the photo-generated diene. rsc.org

| Component | Role in Reaction | Example | Reference |

|---|---|---|---|

| 2-Alkyl Benzaldehyde | Diene Precursor | 3,6-dimethoxy-2-methylbenzaldehyde | rsc.org |

| UV Light | Initiator | Induces enolization | rsc.org |

| hydroxy-o-quinodimethane | Diene | Highly reactive intermediate | rsc.org |

| Dienophile | Reactant | 1-cyclohexenyl-ethanone | rsc.org |

| Chiral Catalyst | Stereocontrol | Chiral Titanium Complex (e.g., with TADDOL L1) | rsc.org |

| Product | Cycloadduct | Polycyclic structure | rsc.org |

Synthesis of Phenylacetones and Related Ketones

This compound is a known commercially available precursor for the synthesis of regioisomeric methoxy-methyl-phenyl-2-propanones, also known as phenylacetones. oup.com Specifically, it is used to prepare the phenylacetone (B166967) designated as K10 in relevant literature. oup.com The general synthetic procedure involves a multi-step conversion from the benzaldehyde to the corresponding phenylacetone. oup.com

The synthesis begins with the reaction of this compound with n-butylamine in benzene, refluxed using a Dean-Stark trap to remove water. This step forms the crude imine. oup.com The imine is then dissolved in glacial acetic acid, and nitroethane is added dropwise. The resulting mixture is refluxed to form the corresponding (methoxymethylphenyl)-2-nitropropene. oup.com The final step involves the hydrolysis of the nitropropene to yield the target ketone, 4-methoxy-2-methyl-phenylacetone. oup.com This entire class of compounds, including the one derived from this compound, has been synthesized and characterized using methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. oup.com

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | This compound, n-butylamine | Benzene, Reflux (Dean-Stark) | N-butylimine of this compound | oup.com |

| 2 | Imine intermediate, nitroethane | Glacial acetic acid, Reflux | 1-(4-methoxy-2-methylphenyl)-2-nitropropene | oup.com |

| 3 | Nitropropene intermediate | Hydrolysis | 4-(4-methoxy-2-methylphenyl)propan-2-one (Phenylacetone K10) | oup.com |

Structure-Activity Relationship (SAR) Studies on Derivatives

Derivatives of this compound have been the subject of structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity, particularly in the development of therapeutic agents.

In one study, a series of dibenzocycloheptanone derivatives were synthesized and evaluated as inhibitors of mitogen-activated protein kinase 11 (MAPK11). mdpi.com The starting material, this compound, was first reduced to the corresponding alcohol with sodium borohydride before further transformations. mdpi.com The SAR analysis revealed that the introduction of a methyl group at the 9-position of the dibenzocycloheptanone ring system significantly impacted the inhibitory potency. mdpi.com For instance, compound 13b , which contains this methyl group (originating from the 2-methyl group of the starting benzaldehyde), exhibited an IC₅₀ value of 4.20 nM against MAPK11. This was more potent than its analogue 13a (IC₅₀ = 6.40 nM), which lacks the methyl group. mdpi.com This demonstrates that the methyl substituent contributes favorably to the binding and inhibition of the target enzyme. mdpi.com

Another area of investigation is the anti-parasitic activity of benzaldehyde analogues. In a study screening various derivatives against anaerobic human protozoal pathogens, this compound itself showed notable efficacy. semanticscholar.org It exhibited the highest anti-protozoal activity among one group of compounds tested against Giardia lamblia, achieving 51.8% growth inhibition at a concentration of 100 μM. semanticscholar.org This highlights the importance of the specific substitution pattern (methoxy at position 4, methyl at position 2) for this particular biological activity. semanticscholar.org

Furthermore, the synthesis of novel 4-methoxy-substituted cis-khellactone derivatives has been explored for cytotoxic activities against human cancer cell lines. dovepress.com Although this compound was not the direct precursor in the cited synthesis, the study underscores the significance of the 4-methoxy substitution on a benzene ring for potent cytotoxicity. Several of the synthesized 4-methoxy compounds showed significant activity, with compound 12e having IC₅₀ values in the range of 6.1–9.2 µM against various cancer cells. dovepress.com These studies collectively show that the methoxy and methyl groups of the parent aldehyde are key structural features whose positions and presence influence the biological profiles of its derivatives. mdpi.comsemanticscholar.orgdovepress.com

| Compound/Derivative | Biological Target/Activity | Key Finding | Quantitative Data | Reference |

|---|---|---|---|---|

| Dibenzocycloheptanone (13b ) | MAPK11 Inhibition | Derivative with a methyl group at position 9. | IC₅₀ = 4.20 nM | mdpi.com |

| Dibenzocycloheptanone (13a ) | MAPK11 Inhibition | Analogue lacking the methyl group at position 9. | IC₅₀ = 6.40 nM | mdpi.com |

| This compound | Anti-protozoal (G. lamblia) | Exhibited the highest activity in its test group. | 51.8% inhibition at 100 μM | semanticscholar.org |

| cis-khellactone derivative (12e ) | Cytotoxicity (HEPG-2, SGC-7901, LS174T) | 4-methoxy substituted derivative with high potency. | IC₅₀ = 6.1–9.2 µM | dovepress.com |

Advanced Applications in Chemical Sciences

Utilization in Complex Organic Synthesis

4-Methoxy-2-methylbenzaldehyde serves as a versatile and valuable building block in the field of organic chemistry. Its substituted benzene (B151609) ring, featuring an aldehyde, a methoxy (B1213986) group, and a methyl group, provides multiple reactive sites for constructing more complex molecular architectures. The aldehyde functional group, in particular, is a gateway for a multitude of chemical transformations, including condensation, oxidation, reduction, and addition reactions. This reactivity allows chemists to introduce the 4-methoxy-2-methylbenzoyl moiety into larger structures or to elaborate upon the aldehyde to create new functional groups.

The strategic placement of substituents on the aromatic ring of this compound makes it an ideal starting material for the synthesis of multifunctional molecules, which are compounds designed to possess multiple properties or activities. A prominent example is its use in the synthesis of chalcones. nih.govresearchgate.net Chalcones, or 1,3-diphenyl-2-propen-1-ones, are synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. pharmascholars.comnih.gov

The resulting chalcone (B49325) derivatives are recognized for their broad spectrum of biological activities, making them classic examples of multifunctional molecules. Research has shown that chalcones derived from various benzaldehydes exhibit significant pharmacological properties, as detailed in the table below. nih.govresearchgate.net

| Biological Activity |

This table summarizes the diverse biological activities reported for the chalcone class of compounds, which can be synthesized using this compound as a precursor.

By using this compound in such syntheses, chemists can create novel chalcone structures and explore how the specific substitution pattern influences these diverse biological functions.

This compound is a key precursor in the synthesis of advanced pharmaceutical intermediates, particularly in the development of new therapeutic agents. Its structure is incorporated into various molecular scaffolds to create compounds with potential medicinal applications.

A significant historical example of its application is in the research for leprosy treatments. A 1956 study by Buu-Hoï et al. focused on creating new compounds for the chemotherapy of leprosy. acs.org In this research, this compound was used as a starting material to synthesize a corresponding thiosemicarbazone. researchgate.net Thiosemicarbazones are a class of compounds formed by the condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone. These molecules have been extensively studied for their wide range of biological activities, including antitubercular and antileprotic potential. nih.gov

The study aimed to generate novel derivatives of known antileprotic drug classes to identify more effective treatments. The use of this compound allowed for the creation of a unique thiosemicarbazone, contributing to the broader effort of synthesizing and screening potential new drugs against leprosy. acs.orgresearchgate.net

| Derivative Class | Starting Aldehyde | Purpose of Research |

| Thiosemicarbazone | This compound | Investigation as a potential antileprotic agent. acs.orgresearchgate.net |

This table highlights the use of this compound in historical pharmaceutical research for creating novel compounds for leprosy chemotherapy.

More recent research continues to leverage similar benzaldehydes in the synthesis of chalcones that exhibit potent cytotoxic activities against various human cancer cell lines, demonstrating the compound's ongoing relevance in the search for new anticancer drugs. nih.gov

In addition to pharmaceuticals, this compound is identified as an intermediate in the synthesis of agrochemicals. lookchem.com Chemical suppliers list the compound as a "pesticide intermediate," indicating its role as a building block in the manufacturing of products for agricultural use. guidechem.com The development of new pesticides is crucial for crop protection, and substituted benzaldehydes are common precursors for various active ingredients.

While specific, publicly available research detailing the synthesis of fungicides or herbicides directly from this compound is limited, the structural motifs present in the molecule are found in various agrochemical classes. The uses of related benzaldehyde derivatives as herbicides and fungicides suggest the potential for this compound in similar applications. juniv.edu However, it should be noted that its use in food, drug, pesticide, or biocidal products is advised against for laboratory chemicals, which is distinct from its role as a synthetic precursor. fishersci.com

Research in Biological and Medicinal Chemistry

This compound and its derivatives are subjects of significant interest in biological and medicinal chemistry due to their diverse bioactivities. Research has focused on both the inherent properties of the compound and its utility in creating more complex molecules with therapeutic potential.

The compound itself has been identified as a synthetic antifungal agent. pharmascholars.com Studies indicate that its mechanism of action involves the disruption of fungal cellular processes. It is reported to interact with the cellular membranes of fungi, disrupting their ability to maintain homeostasis. Furthermore, it has been shown to inhibit protein synthesis, which ultimately leads to fungal cell death. pharmascholars.com

Derivatives synthesized from this compound have shown a wide array of biological effects, making it a valuable scaffold in medicinal chemistry.

| Derivative Class | Biological Activity Investigated | Research Focus |

| Thiosemicarbazones | Antileprotic, Antitubercular | Synthesis of novel compounds for treating mycobacterial infections like leprosy and tuberculosis. acs.orgresearchgate.netnih.gov |

| Chalcones | Anticancer, Antibacterial | Development of cytotoxic agents against cancer cell lines and antimicrobial agents against pathogenic bacteria. nih.govpharmascholars.com |

This table summarizes the primary areas of biological and medicinal chemistry research involving derivatives of this compound.

The research into these derivatives underscores the importance of this compound as a foundational structure in the discovery of new bioactive compounds.

Application in Flavor and Fragrance Chemical Research

Aromatic aldehydes are a cornerstone of the flavor and fragrance industry, prized for their potent and diverse odor profiles. mdpi.com While this compound is not as commonly cited as some of its isomers, its structure suggests significant potential for use in fragrance research and creation. The organoleptic properties of aromatic aldehydes are highly dependent on the substitution pattern of the benzene ring.

The isomers of this compound are well-known fragrance ingredients:

4-Methoxybenzaldehyde (B44291) (p-Anisaldehyde): Possesses a powerful sweet, floral, powdery scent reminiscent of anise and hawthorn. mdpi.com

4-Methylbenzaldehyde (p-Tolualdehyde): Contributes a sweet, nutty, and fruity aroma, often compared to almonds and cherries. chemicalbull.com

2-Methoxybenzaldehyde (B41997) (o-Anisaldehyde): Also used in fragrance compositions. nih.gov

Given that this compound combines the structural features of these compounds—a methoxy group at the 4-position and a methyl group at the 2-position—it is of considerable interest to fragrance chemists. The combination of these groups is expected to create a unique and complex aroma profile, potentially blending the sweet, powdery notes of the methoxy group with the nutty, cherry-like facets of the methyl group. The constant demand for new molecules to create novel and innovative scent experiences makes uniquely substituted aldehydes like this compound prime candidates for synthesis and organoleptic evaluation in the field of fragrance research. google.com

Analytical and Separation Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental tool for separating 4-Methoxy-2-methylbenzaldehyde from reaction precursors, byproducts, and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix, volatility of the compound, and the specific analytical goal.

High-Performance Liquid Chromatography is widely employed for the purity assessment of non-volatile or thermally sensitive benzaldehydes. For compounds structurally similar to this compound, reverse-phase (RP) HPLC is a common and effective method. sielc.comresearchgate.net RP-HPLC separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

While specific validated methods for this compound are not extensively detailed in publicly available literature, methods developed for isomers and related compounds, such as 2-hydroxy-4-methoxybenzaldehyde, provide a strong basis for its analysis. researchgate.netcolab.ws These methods typically utilize a C18 column and a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with an acid modifier like acetic acid to improve peak shape. researchgate.netresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group provide strong chromophores.

For preparative applications, HPLC methods can be scaled up to isolate the pure compound from a mixture. sielc.com

Table 1: Representative HPLC Conditions for Analysis of Related Methoxybenzaldehydes

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reversed-phase | researchgate.net |

| Mobile Phase | Methanol:Water (70:30, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV/Photo Diode Array (PDA) | colab.ws |

| Analyte Example | 2-hydroxy-4-methoxybenzaldehyde | researchgate.netresearchgate.netcolab.ws |

Gas Chromatography is a powerful technique for the analysis of volatile compounds like this compound. It is frequently used to monitor reaction progress and resolve components in complex mixtures. The compound is typically separated on a capillary column with a non-polar or mid-polar stationary phase.

In GC analysis, a temperature program is often used to ensure the efficient elution of all components in a mixture. For instance, a common method involves holding the initial temperature, followed by a controlled ramp to a higher final temperature. rsc.org This allows for the separation of compounds with a range of boiling points. The coupling of GC with a Mass Spectrometer (GC-MS) is particularly valuable, as it provides both retention time data for quantification and mass spectra for definitive identification. rsc.orgnih.gov The mass spectrum of this compound serves as a chemical fingerprint, confirming its presence in a sample. nih.gov

Table 2: Typical GC Parameters for the Analysis of Benzaldehydes

| Parameter | Condition 1 | Condition 2 | Source |

|---|---|---|---|

| Instrument | Shimadzu GC-2010 | Agilent 6850 GC | rsc.org |

| Column | Equity-1 (30m × 0.25mm × 0.25μm) | HP-5MS (30 m × 0.25 mm × 0.25 µm) | rsc.org |

| Temperature Program | 100°C (10 min), ramp 5°C/min to 200°C, ramp 10°C/min to 300°C (5 min) | 100°C (5 min), ramp 40°C/min to 300°C | rsc.org |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) | rsc.org |

Spectroscopic Methods in Quantitative and Qualitative Analysis

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum would show distinct signals for the aldehydic proton, the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The splitting patterns and chemical shifts of the aromatic protons are characteristic of the substitution pattern on the benzene (B151609) ring. ¹³C NMR spectroscopy provides information on the number and chemical environment of the carbon atoms in the molecule. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde, C-H stretching of the aromatic ring and alkyl groups, and C-O stretching of the methoxy group. nih.gov Fourier-transform infrared spectroscopy (FTIR) is a common technique for this analysis. nih.gov

Mass Spectrometry (MS): As mentioned, MS, particularly when coupled with GC, is a key tool for identifying this compound and determining its molecular weight. The mass spectrum shows a molecular ion peak corresponding to the mass of the compound (150.17 g/mol ) and a series of fragment ions that are characteristic of its structure. nih.gov

Table 3: Key Spectroscopic Data for this compound

| Technique | Observation | Interpretation | Source |

|---|---|---|---|

| ¹³C NMR | Signals corresponding to methyl, methoxy, aromatic, and carbonyl carbons. | Confirms the carbon skeleton of the molecule. | nih.govrsc.org |

| FTIR | Strong absorption band for C=O stretch. | Presence of the aldehyde functional group. | nih.gov |

| GC-MS | Molecular Ion Peak (M+) | Confirms the molecular weight of the compound. | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。